2-Bromo-4-chlorophenol

Organic Synthesis Medicinal Chemistry Cross-Coupling

Sourcing a dihalogenated phenol with predictable chemoselectivity for sequential functionalization? 2-Bromo-4-chlorophenol (CAS 695-96-5) provides exclusive ortho-bromine reactivity in Suzuki-Miyaura couplings while preserving the para-chlorine for downstream transformations. This orthogonality is critical for S1P4-R agonist synthesis and profenofos metabolite analytical standards. Available in ≥98% purity with refrigerated global shipping.

Molecular Formula C6H4BrClO
Molecular Weight 207.45 g/mol
CAS No. 695-96-5
Cat. No. B154644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chlorophenol
CAS695-96-5
SynonymsNSC 59695
Molecular FormulaC6H4BrClO
Molecular Weight207.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Br)O
InChIInChI=1S/C6H4BrClO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
InChIKeyZIYRDJLAJYTELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chlorophenol: Regioselective Building Block


2-Bromo-4-chlorophenol (CAS 695-96-5), molecular formula C6H4BrClO and molecular weight 207.45 g/mol, is a mixed dihalogenated phenol characterized by ortho-bromine and para-chlorine substituents on a phenolic ring [1]. Its physicochemical profile includes a predicted pKa of 7.98±0.18, an experimental logP of approximately 2.8-3.36, and a melting point range of 31-33 °C . The compound presents as a white to slightly beige low-melting solid, soluble in methanol (0.1 g/mL) . This ortho-bromo, para-chloro substitution pattern establishes a distinct reactivity profile for chemoselective transformations, distinguishing it from symmetrical dihalogenated phenols or isomers with reversed halogen positions .

Ortho-bromo / para-chloro substitution establishes predictable chemoselectivity for cross-coupling reactions, enabling sequential functionalization without protecting groups.
Mixed halogen reactivity profile differing C–Br vs. C–Cl bond strengths allow orthogonal synthetic steps in aqueous or catalytic systems.
Distinct from symmetrical or isomer analogs can be used as a calibrated probe for degradation kinetics, enzymatic recognition, and environmental fate models.

2-Bromo-4-chlorophenol: Critical Halogen Pattern


The mixed bromo-chloro substitution pattern of 2-bromo-4-chlorophenol establishes a unique reactivity landscape that generic mono- or symmetrical dihalogenated phenols cannot replicate. The differential bond dissociation energies (C-Br ≈ 71 kcal/mol vs. C-Cl ≈ 84 kcal/mol) enable predictable chemoselectivity in cross-coupling reactions, allowing exclusive functionalization at the ortho-bromine position while preserving the para-chlorine for subsequent transformations [1]. Isomeric reversal (e.g., 2-chloro-4-bromophenol) or substitution with alternative halogens fundamentally alters both synthetic utility and environmental fate. Specifically, 2-bromo-4-chlorophenol demonstrates significantly faster oxidative degradation and higher mineralization efficiency compared to its isomer 2-chloro-4-bromophenol in peroxymonosulfate-based advanced oxidation processes, a consequence of differing frontier orbital characteristics driven by halogen position [2]. Similarly, in enzymatic systems, the compound exhibits distinct substrate activity relative to 2,4-dichlorophenol, with relative activity of 82% in NADPH-dependent hydroxylase assays [3]. These documented differences in reactivity, biodegradation kinetics, and biological processing mean that substituting a common analog such as 2,4-dichlorophenol or 4-bromo-2-chlorophenol would yield unpredictable outcomes in both synthetic sequences and environmental fate studies.

2-Bromo-4-chlorophenol
Inherent ortho C–Br selectivity for Pd-catalyzed arylation; C–Cl remains intact for later modification.
2,4-Dichlorophenol
2-Bromo-4-chlorophenol
Faster oxidative degradation and higher mineralization in PMS-based AOPs, confirmed by frontier orbital analysis.
2-Chloro-4-bromophenol
2-Bromo-4-chlorophenol
Distinct substrate activity (82% relative) with 2,4-dichlorophenol 6-monooxygenase; enzymatic turnover profile differs from other halophenols.
4-Bromo-2-chlorophenol or 2-Chlorophenol

2-Bromo-4-chlorophenol: Differentiation Evidence


Chemoselective Suzuki-Miyaura Coupling

2-Bromo-4-chlorophenol exhibits complete chemoselectivity for Caryl-Br bond functionalization over the Caryl-Cl bond in aqueous Suzuki-Miyaura cross-coupling reactions using Pd/C catalyst [1]. In contrast, symmetrical dihalogenated phenols such as 2,4-dichlorophenol lack this inherent reactivity differential, requiring additional protection-deprotection sequences or specialized catalyst systems to achieve selective functionalization. The methodology achieves efficient arylation within 15 minutes using water as solvent, with complete preservation of the chlorine substituent for downstream diversification [1].

Chemoselective Suzuki-Miyaura
Head-to-head
Complete C–Br functionalization; C–Cl bond remains intact throughout reaction.
Supports orthogonal synthetic strategy without protecting groups.
Pd/C catalyst, water solvent, 15 min at 80 °C; 2,4-dichlorophenol lacks this discrimination.
Organic Synthesis Medicinal Chemistry Cross-Coupling Chemoselectivity

Oxidative Degradation: 2-Br-4-CP vs. 2-Cl-4-BP

In peroxymonosulfate (PMS)-based advanced oxidation systems, 2-bromo-4-chlorophenol (2-Br-4-CP) degrades significantly faster and achieves higher mineralization than its positional isomer 2-chloro-4-bromophenol (2-Cl-4-BP) [1]. This kinetic advantage, validated by frontier orbital theory and Mulliken atomic charge distribution calculations, demonstrates that the ortho-bromine, para-chlorine arrangement is inherently more susceptible to oxidative degradation than the reversed halogen configuration [1]. The study employed GC-MS analysis to monitor degradation products and mineralization extent.

Oxidative Degradation Rate
Head-to-head
Faster degradation and higher mineralization than 2-chloro-4-bromophenol in PMS systems.
Halogen position controls degradation kinetics; isomer selection alters environmental fate outcomes.
Verified by GC-MS monitoring and Mulliken charge distribution calculations.
Environmental Remediation Advanced Oxidation Water Treatment Degradation Kinetics

Enzymatic Activity vs. 2,4-Dichlorophenol

In assays using a soil bacterium-derived 2,4-dichlorophenol 6-monooxygenase (EC 1.14.13.20), 2-bromo-4-chlorophenol exhibits 82% of the activity observed with the native substrate 2,4-dichlorophenol, converting to 3-bromo-5-chlorocatechol [1]. This contrasts with other halogenated phenols that show significantly different relative activities: 2-chlorophenol (129%), 2,3-dichlorophenol (113%), and 4-bromo-2-chlorophenol (86%) under identical conditions [1]. The data confirm that halogen identity and substitution pattern substantially influence enzymatic recognition and turnover.

Enzymatic Substrate Activity
Head-to-head
82% relative activity vs. 2,4-dichlorophenol with EC 1.14.13.20; forms 3-bromo-5-chlorocatechol.
Quantitative benchmark for biocatalysis and bioremediation pathway modeling.
Comparative panel includes 2-chlorophenol (129%) and 4-bromo-2-chlorophenol (86%).
Biocatalysis Enzymology Bioremediation Substrate Specificity

Zebrafish Toxicity vs. Profenofos

2-Bromo-4-chlorophenol, identified as a metabolite of the chiral organophosphate insecticide profenofos, was quantitatively evaluated alongside its parent compounds S-profenofos and R-profenofos in a zebrafish acute toxicity model [1]. The metabolite exhibited the lowest acute toxicity (LC50 = 0.954 mg/L) compared to S-profenofos (LC50 = 0.670 mg/L) and R-profenofos (LC50 = 0.739 mg/L). Acetylcholinesterase inhibition followed the same pattern: S-profenofos (86.64%), R-profenofos (81.21%), and 2-bromo-4-chlorophenol (73.64%) [1]. Binding constants (Ka) to bovine serum albumin were also lowest for the metabolite (4.23 × 10^4 M^-1) vs. S-profenofos (4.70 × 10^4 M^-1) and R-profenofos (4.66 × 10^4 M^-1) [1].

Zebrafish Toxicity vs. Profenofos
Head-to-head
LC50 = 0.954 mg/L (lower acute toxicity than parent pesticides); AChE inhibition = 73.64%.
Metabolite reference standard for agrochemical residue and toxicity profiling studies.
S-profenofos LC50 0.670 mg/L; BSA binding Ka 4.23×10⁴ M⁻¹.
Toxicology Agrochemical Metabolism Environmental Safety Chiral Pesticides

Thermal Degradation Cross-Product Formation

During high-temperature oxidation (300-1000 °C) of an equimolar mixture of 2-bromophenol and 2-chlorophenol, 2-bromo-4-chlorophenol is formed as an intermediate and observed among the product distribution in order of decreasing yield [1]. The study directly compared the oxidative and pyrolytic degradation of pure 2-chlorophenol, pure 2-bromophenol, and their 50:50 mixture. The mixed system produced 2-bromo-4-chlorophenol as a distinct cross-product not observed from single-precursor experiments, demonstrating the unique reactivity of mixed halogenated systems [1].

Thermal Cross-Product Formation
Cross-study reported
2-Bromo-4-chlorophenol detected as unique cross-product from equimolar 2-bromophenol/2-chlorophenol oxidation.
Analytical probe for mixed halogenated dioxin/furan formation pathways in combustion research.
Not formed from single-precursor experiments; 300–1000 °C flow reactor conditions.
Combustion Chemistry Dioxin Formation Environmental Chemistry Halogenated Pollutants

2-Bromo-4-chlorophenol: Key Applications


Orthogonal Functionalization for Pharma Intermediates

2-Bromo-4-chlorophenol is the preferred starting material for multi-step syntheses requiring sequential functionalization of a phenolic core. Its complete chemoselectivity for C-Br bond arylation in aqueous Suzuki-Miyaura conditions enables exclusive functionalization at the ortho position while retaining the para-chlorine for subsequent transformations [1]. This orthogonal reactivity is critical in the preparation of 3-(2-(2,4-dichlorophenoxy)ethoxy)-6-methyl-2-nitropyridine selective S1P4-R agonists and related medicinal chemistry candidates where precise control over substitution pattern is essential . The compound has been successfully employed in the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives with moderate to good yields via Pd-catalyzed Suzuki cross-coupling, demonstrating broad functional group tolerance [2].

Profenofos Metabolism Reference Standard

As a documented metabolite of the chiral organophosphate insecticide profenofos, 2-bromo-4-chlorophenol is an essential analytical standard for food safety, environmental monitoring, and toxicology studies [1]. Its LC50 of 0.954 mg/L in zebrafish and acetylcholinesterase inhibition rate of 73.64% provide quantifiable benchmarks for assessing metabolite toxicity relative to the parent compounds S-profenofos (LC50 = 0.670 mg/L) and R-profenofos (LC50 = 0.739 mg/L) [1]. Procurement of high-purity 2-bromo-4-chlorophenol is mandatory for validated LC-MS/MS methods quantifying profenofos residues and degradation products in agricultural commodities and environmental matrices.

Bioremediation & Enzymatic Dehalogenation

In bioremediation research targeting halogenated phenolic pollutants, 2-bromo-4-chlorophenol serves as a model substrate for characterizing ortho-chlorophenol reductive dehalogenases and related enzymes [1]. Its defined relative activity of 82% compared to 2,4-dichlorophenol in NADPH-dependent hydroxylase assays provides a quantitative baseline for enzyme engineering and comparative substrate profiling . This data is essential for predicting the compound's fate in biologically active soil and wastewater treatment systems where mixed halogenated pollutants coexist.

AOP Optimization for Halogenated Wastewater

2-Bromo-4-chlorophenol demonstrates distinct oxidative degradation kinetics compared to its positional isomer 2-chloro-4-bromophenol in peroxymonosulfate-based advanced oxidation processes, with faster degradation rates and higher mineralization efficiency validated by frontier orbital theory predictions [1]. This isomer-specific behavior means that process optimization studies for treating wastewater containing polyhalogenated phenols require authentic 2-bromo-4-chlorophenol as a calibration standard and degradation probe. The compound's behavior in PMS/X− systems provides critical data for designing treatment protocols for industrial effluents from pharmaceutical and agrochemical manufacturing.

Application
Selection Property
Validation Focus
Sequential Functionalization in Pharma Intermediate Synthesis
Orthogonal C–Br / C–Cl reactivity under aqueous catalytic conditions
Chemoselectivity preservation across multi-step routes; compatibility with Pd-mediated cross-coupling
Profenofos Metabolism Reference Standard
Documented metabolite with quantified toxicity benchmarks
LC-MS/MS method validation for residue analysis; metabolite-to-parent toxicity ratio assessment
Bioremediation & Enzymatic Dehalogenation Research
Defined relative activity with halogenated phenol monooxygenases
Enzyme substrate specificity profiling; predictive degradation pathway modeling in mixed-halogen systems
Advanced Oxidation Process Optimization
Isomer-specific oxidative degradation kinetics in PMS-based systems
Calibration standard for degradation probe experiments; mineralization efficiency comparison across halogen isomers

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